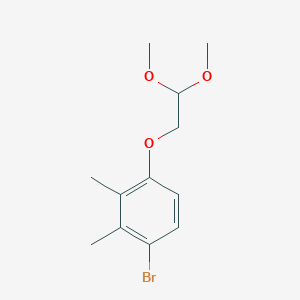

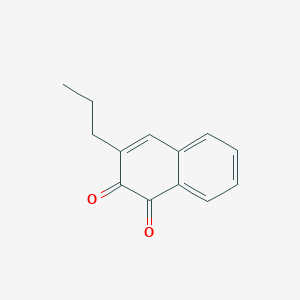

1-Bromo-4-(2,2-dimethoxyethoxy)-2,3-dimethylbenzene

Übersicht

Beschreibung

1-Bromo-4-(2,2-dimethoxyethoxy)-2,3-dimethylbenzene is a chemical compound that belongs to the family of benzene derivatives. It is also known as BDDE and is widely used in scientific research applications. BDDE is a colorless liquid that is soluble in organic solvents such as ether, chloroform, and benzene.

Wirkmechanismus

BDDE reacts with biomolecules through its bromine atom, which forms a covalent bond with the nucleophilic groups of the biomolecule. The cross-linking reaction stabilizes the structure of the biomolecule and prevents its degradation. BDDE can also react with water molecules to form hydrogels, which can be used for tissue engineering and drug delivery applications.

Biochemical and Physiological Effects

BDDE has been shown to have low toxicity and is not mutagenic or carcinogenic. However, it can cause skin irritation and sensitization in some individuals. BDDE can also react with biological molecules such as proteins and nucleic acids, which can affect their function and stability. Therefore, BDDE should be handled with care and used in a well-ventilated area.

Vorteile Und Einschränkungen Für Laborexperimente

BDDE is a versatile reagent that can be used in a wide range of scientific research applications. It is easy to handle and can be synthesized in large quantities. However, BDDE can react with biological molecules and affect their function and stability. Therefore, it should be used with caution and its concentration should be optimized for each experiment.

Zukünftige Richtungen

For BDDE include the development of new cross-linking strategies, optimization of the reaction conditions for hydrogel synthesis, investigation of the biological effects of BDDE, and development of new drug delivery systems and tissue engineering applications.

Wissenschaftliche Forschungsanwendungen

BDDE is widely used in scientific research as a cross-linking agent for biomolecules such as proteins, nucleic acids, and carbohydrates. It is used to stabilize the structure of biomolecules and to prevent their degradation. BDDE is also used in the preparation of hydrogels, which are used in tissue engineering and drug delivery applications. BDDE is a versatile reagent that can be used in a wide range of scientific research applications.

Eigenschaften

CAS-Nummer |

128895-18-1 |

|---|---|

Molekularformel |

C12H17BrO3 |

Molekulargewicht |

289.16 g/mol |

IUPAC-Name |

1-bromo-4-(2,2-dimethoxyethoxy)-2,3-dimethylbenzene |

InChI |

InChI=1S/C12H17BrO3/c1-8-9(2)11(6-5-10(8)13)16-7-12(14-3)15-4/h5-6,12H,7H2,1-4H3 |

InChI-Schlüssel |

PKKFEFUOAZRPAN-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1C)Br)OCC(OC)OC |

Kanonische SMILES |

CC1=C(C=CC(=C1C)Br)OCC(OC)OC |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B144751.png)

![2-Methyloxazolo[4,5-d]pyrimidine](/img/structure/B144765.png)